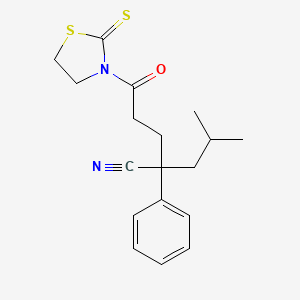
2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile is a complex organic compound that features a thiazolidinone ring, a phenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile typically involves the reaction of a thiazolidinone derivative with appropriate aldehydes and nitriles under controlled conditions. One common method involves the use of a one-pot procedure where the thiazolidinone derivative is treated with carbon disulfide in aqueous alkali to form an intermediate, which is then alkylated and cyclized to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of green chemistry principles, such as water as a solvent, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential antitumor activity.
Biological Studies: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique structure allows for potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenyl and nitrile groups may also play roles in binding to biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: This compound also features a thiazolidinone ring and has shown antitumor activity.
N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides: These compounds are synthesized using green chemistry principles and have various biological activities.
Uniqueness
2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile is unique due to its combination of a thiazolidinone ring, a phenyl group, and a nitrile group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
132471-38-6 |
|---|---|
Molecular Formula |
C18H22N2OS2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile |
InChI |
InChI=1S/C18H22N2OS2/c1-14(2)12-18(13-19,15-6-4-3-5-7-15)9-8-16(21)20-10-11-23-17(20)22/h3-7,14H,8-12H2,1-2H3 |
InChI Key |
BNJBOHHOEFVGEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCC(=O)N1CCSC1=S)(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















